

discovery and development of GSK761

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An In-depth Technical Guide to the Discovery and Development of Nemiralisib (GSK2269557)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nemiralisib, also known as GSK2269557, is a potent and highly selective inhibitor of the phosphoinositide 3-kinase-delta (PI3K δ) enzyme.[1][2][3] The PI3K family of lipid kinases are crucial regulators of intracellular signaling pathways involved in cell proliferation, survival, and trafficking. The delta isoform of PI3K is primarily expressed in hematopoietic cells and plays a key role in the activation and function of various immune cells.[4][5] This targeted expression profile makes PI3K δ an attractive therapeutic target for a range of inflammatory and autoimmune diseases, as well as certain hematological malignancies. GlaxoSmithKline (GSK) developed Nemiralisib as an inhaled therapy specifically for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD), aiming to deliver the drug directly to the site of inflammation in the lungs and minimize systemic side effects.[4][6]

Discovery and Preclinical Development

The discovery of Nemiralisib stemmed from a medicinal chemistry program focused on identifying potent and selective PI3K δ inhibitors with physicochemical properties suitable for inhaled delivery.[6] The program aimed to develop a compound that could effectively modulate immune cell signaling within the airways.

In Vitro Potency and Selectivity

Nemiralisib demonstrated high potency and exceptional selectivity for PI3K δ over other PI3K isoforms in biochemical assays. This selectivity is crucial for minimizing off-target effects that could lead to adverse events.

Parameter	Value	Reference
pKi (PI3K δ)	9.9	[1] [2] [3]
pIC50 (PI3K α)	5.3	[1] [2]
pIC50 (PI3K β)	5.8	[1] [2]
pIC50 (PI3K γ)	5.2	[1] [2]
Selectivity over PI3K α , β , γ	>1000-fold	[1] [2]
pIC50 (IFN γ inhibition in PBMC assay)	9.7	[1] [2]

Preclinical Efficacy in Animal Models

The anti-inflammatory effects of Nemiralisib were evaluated in various animal models of respiratory inflammation. A key model utilized was the ovalbumin (OVA)-induced allergic airway inflammation model in rats, which mimics key features of asthma.

Animal Model	Endpoint	Efficacy	Reference
Brown Norway rat acute OVA model	Eosinophil recruitment	ED50 of 67 µg/kg	[3]
Brown Norway rat acute OVA model	Reduction of all leukocyte subpopulations and IL-13 in the lungs	Dose-dependent	[3]
Guinea pig model	Virus-driven airway hyperresponsiveness	Inhibition observed	[6]
Mouse smoke model	Synergistic effect with steroids	Demonstrated	[6]

Pharmacokinetics and Safety

Pharmacokinetic studies in rats indicated that Nemiralisib has low oral bioavailability (F=2%) and a high volume of distribution (6.3 L/kg), with an in vivo clearance of 28 mL/min/kg.[3] These properties are consistent with a drug designed for local action in the lungs with minimal systemic exposure. Preclinical safety studies did not reveal any treatment-related torsades de pointes (TdP) arrhythmias, although concentration-dependent increases in QT interval and QRS duration were observed at higher concentrations.[3]

Clinical Development

Nemiralisib has been investigated in several clinical trials for asthma and COPD.

Phase I Trials

Initial Phase I studies were conducted to assess the safety, tolerability, and pharmacokinetics of inhaled Nemiralisib in healthy volunteers and patients with asthma and COPD. A completed Phase I trial for asthma is registered under the identifier NCT01462617, and an ongoing Phase I study for COPD is registered as NCT01762878.[6]

Phase II Trials

Multiple Phase II studies have been conducted to evaluate the efficacy and dose-response of Nemiralisib in patients with moderate-to-severe COPD and persistent, uncontrolled asthma.

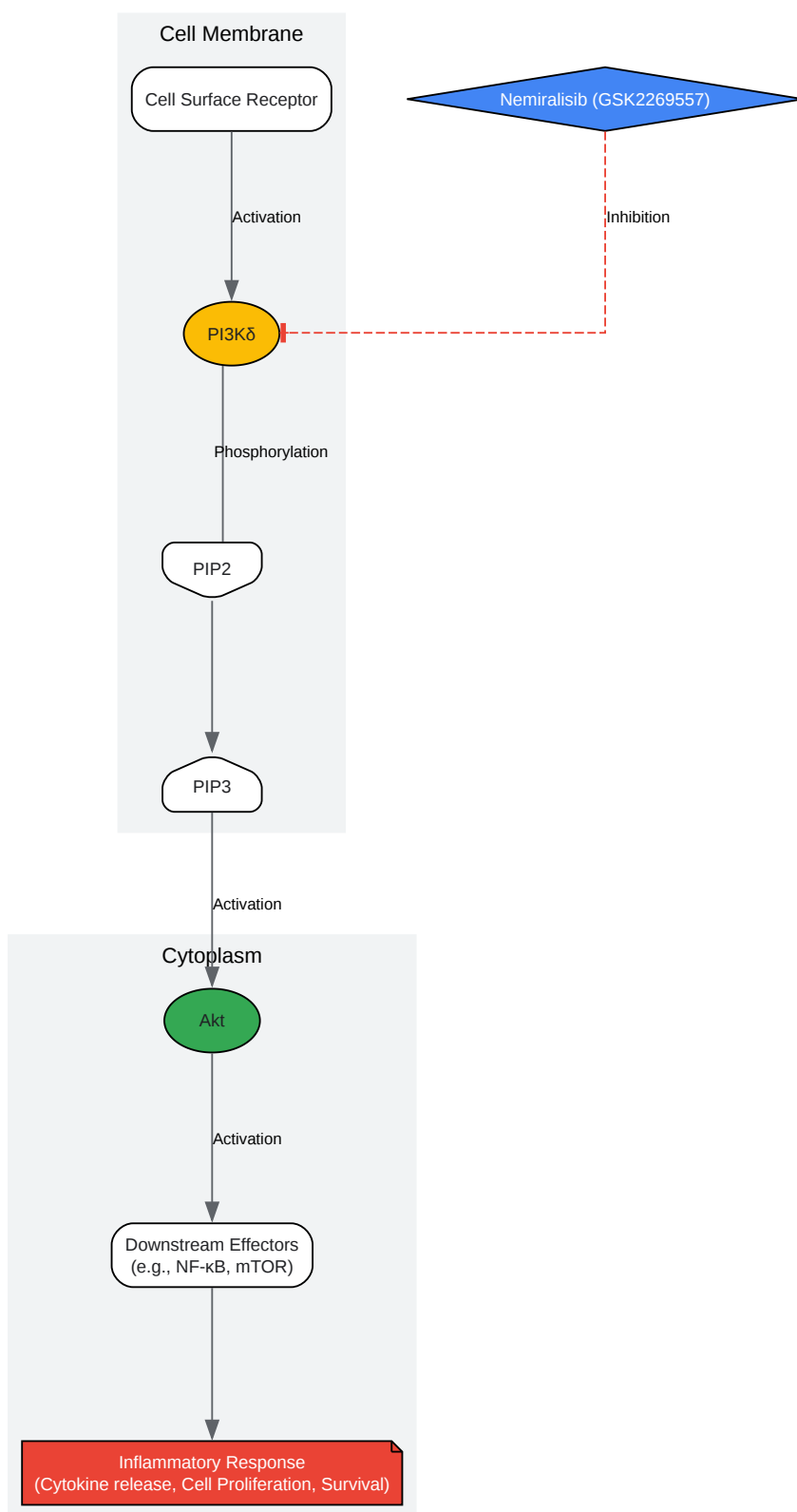
Key Phase II Clinical Trial Data

Trial Identifier	Indication	Key Findings	Reference
NCT03345407	Acute Moderate or Severe Exacerbation of COPD	No significant improvement in lung function or re-exacerbations compared to standard of care. The most common adverse event was dose-related post-inhalation cough.	[7]
(Unnamed)	Stable Moderate-to-Severe COPD	Inhaled GSK2269557 had an acceptable safety profile. It resulted in the suppression of sputum IL-8 and IL-6 levels.	[8]
NCT02567708	Persistent, Uncontrolled Asthma	No discernible difference in trough FEV1 from baseline compared to placebo. Nemiralisib was generally well-tolerated, with post-inhalation cough being the most frequent side effect. Sputum levels of IL-5, IL-13, IL-6, and IL-8 were reduced.	[9][10]
NCT02593539	Activated PI3K Delta Syndrome (APDS/PASLI)	An open-label study to evaluate safety and pharmacokinetics in	[11]

this specific patient
population.

Mechanism of Action: PI3K δ Signaling Pathway

The PI3K δ signaling pathway is central to the function of leukocytes. Upon activation by various cell surface receptors, PI3K δ phosphorylates phosphatidylinositol (3,4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt, which in turn regulate a multitude of cellular processes including cell survival, proliferation, and cytokine production. Nemiralisib, by inhibiting PI3K δ , blocks the production of PIP3 and subsequently dampens these inflammatory signaling cascades.



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Caption: PI3Kδ signaling pathway and the inhibitory action of Nemiralisib.

Experimental Protocols

Detailed, proprietary experimental protocols for the discovery and development of Nemiralisib are not publicly available. However, based on published literature, the following sections outline the general methodologies for key experiments.

PI3K δ Enzymatic Activity Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This assay is used to determine the inhibitory activity of a compound against the PI3K δ enzyme.

- Principle: The assay measures the production of PIP3, the product of PI3K δ activity on its substrate PIP2. The detection is based on a competitive immunoassay format using a PIP3-d2 acceptor and a biotinylated PIP3 tracer, which binds to a streptavidin-XL665 donor. In the absence of PIP3 produced by the enzyme, the tracer and acceptor are in close proximity, leading to a high HTRF signal. Enzyme-produced PIP3 competes with the tracer, leading to a decrease in the HTRF signal.
- General Protocol:
 - PI3K δ enzyme, PIP2 substrate, and ATP are incubated in a reaction buffer.
 - Varying concentrations of Nemiralisib are added to the wells.
 - The reaction is allowed to proceed for a defined period at a specific temperature.
 - The detection reagents (PIP3-d2, biotinylated PIP3, and streptavidin-XL665) are added to stop the reaction and initiate the detection process.
 - After an incubation period, the HTRF signal is read on a compatible plate reader.
 - The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Peripheral Blood Mononuclear Cell (PBMC) IFN γ Inhibition Assay

This cell-based assay assesses the functional activity of the compound in a more physiologically relevant setting.

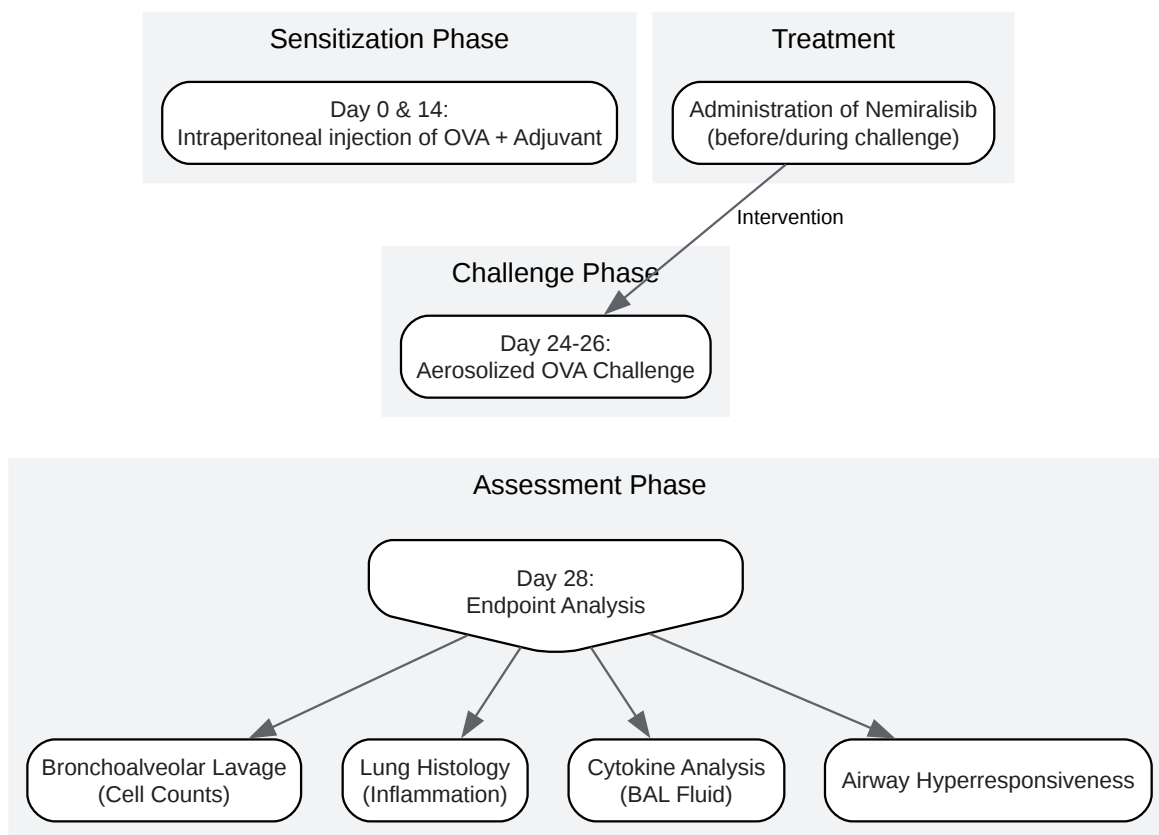
- Principle: PBMCs are stimulated to produce cytokines, such as IFN γ . The ability of Nemiralisib to inhibit this cytokine production is measured.
- General Protocol:
 - PBMCs are isolated from whole blood using density gradient centrifugation.
 - Cells are cultured in appropriate media and pre-incubated with various concentrations of Nemiralisib.
 - Cells are then stimulated with a mitogen (e.g., phytohemagglutinin) or a specific antigen.
 - After an incubation period (typically 24-48 hours), the cell culture supernatant is collected.
 - The concentration of IFN γ in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).
 - The IC₅₀ is determined by plotting the percentage of IFN γ inhibition against the logarithm of the Nemiralisib concentration.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This is a widely used preclinical model to evaluate the efficacy of anti-inflammatory compounds for respiratory diseases.

- Principle: Animals are sensitized to the allergen ovalbumin, which induces an immune response. Subsequent challenge with OVA in the airways leads to an inflammatory response characterized by the influx of eosinophils and other leukocytes, mucus hypersecretion, and airway hyperresponsiveness, mimicking aspects of asthma.
- General Protocol:

- Sensitization: Mice or rats are sensitized by intraperitoneal injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide) on specific days (e.g., day 0 and 14).
- Challenge: After the sensitization period, the animals are challenged with aerosolized OVA for a set duration on several consecutive days (e.g., days 24, 25, and 26).
- Treatment: Nemiralisib is administered (e.g., via inhalation or intratracheal instillation) at various doses before or during the challenge phase.
- Assessment: 24-48 hours after the final challenge, various endpoints are assessed:
 - Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential cell counts (e.g., eosinophils, neutrophils, lymphocytes).
 - Histology: Lung tissue is collected, fixed, and stained to assess the extent of inflammation and mucus production.
 - Cytokine Analysis: Levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
 - Airway Hyperresponsiveness: The degree of airway constriction in response to a bronchoconstrictor agent (e.g., methacholine) is measured.



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Caption: Workflow for the Ovalbumin-induced allergic airway inflammation model.

Conclusion

Nemiralisib (GSK2269557) is a potent and highly selective inhaled PI3K δ inhibitor that has undergone extensive preclinical and clinical evaluation for the treatment of respiratory diseases. While it demonstrated target engagement and a favorable safety profile, it did not show significant clinical efficacy in improving lung function in broad populations of patients with COPD and asthma in Phase II trials. The development journey of Nemiralisib provides valuable insights into the therapeutic potential and challenges of targeting the PI3K δ pathway for inflammatory airway diseases. Further investigation may focus on more specific patient phenotypes or different inflammatory conditions where PI3K δ plays a more dominant role.

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